![molecular formula C17H19NO2 B268416 4-sec-butoxy-N-phenylbenzamide](/img/structure/B268416.png)
4-sec-butoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sec-butoxy-N-phenylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-sec-butoxy-N-phenylbenzamide involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. Additionally, 4-sec-butoxy-N-phenylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-sec-butoxy-N-phenylbenzamide include the inhibition of pro-inflammatory cytokines, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-sec-butoxy-N-phenylbenzamide in lab experiments is its potential to inhibit the growth of cancer cells, which may lead to the development of new cancer treatments. Additionally, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-sec-butoxy-N-phenylbenzamide. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other cancer treatments. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
The synthesis of 4-sec-butoxy-N-phenylbenzamide involves the reaction of 4-aminobenzoic acid with sec-butyl bromide in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 4-sec-butoxybenzoic acid, which is then reacted with phenyl isocyanate to yield 4-sec-butoxy-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-sec-butoxy-N-phenylbenzamide has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
4-sec-butoxy-N-phenylbenzamide |
---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-butan-2-yloxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)20-16-11-9-14(10-12-16)17(19)18-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ZXMAXPLXSMLRCR-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.